Butyl 3-hydroxycyclobutane-1-sulfonate

Medicinal Chemistry Organic Synthesis Building Block Purity

Butyl 3-hydroxycyclobutane-1-sulfonate (CAS not yet widely registered; InChIKey: BTBVOTJUJGCVAN-UHFFFAOYSA-N) is a conformationally restricted cyclobutane sulfonate ester with molecular formula C8H16O4S and molecular weight 208.28 g/mol. The compound features two stereocenters at C-1 and C-3 of the cyclobutane ring, giving rise to cis/trans diastereomeric pairs that are typically supplied as mixtures unless stereochemically resolved.

Molecular Formula C8H16O4S
Molecular Weight 208.28 g/mol
Cat. No. B8365544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 3-hydroxycyclobutane-1-sulfonate
Molecular FormulaC8H16O4S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCCCCOS(=O)(=O)C1CC(C1)O
InChIInChI=1S/C8H16O4S/c1-2-3-4-12-13(10,11)8-5-7(9)6-8/h7-9H,2-6H2,1H3
InChIKeyBTBVOTJUJGCVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 3-Hydroxycyclobutane-1-Sulfonate for Pharmaceutical R&D: Chemical Identity, Specifications, and Comparator Landscape


Butyl 3-hydroxycyclobutane-1-sulfonate (CAS not yet widely registered; InChIKey: BTBVOTJUJGCVAN-UHFFFAOYSA-N) is a conformationally restricted cyclobutane sulfonate ester with molecular formula C8H16O4S and molecular weight 208.28 g/mol [1]. The compound features two stereocenters at C-1 and C-3 of the cyclobutane ring, giving rise to cis/trans diastereomeric pairs that are typically supplied as mixtures unless stereochemically resolved [1]. This compound belongs to the class of cyclobutane sulfonate esters that serve as synthetic intermediates in medicinal chemistry, particularly as building blocks for kinase inhibitors, gamma-secretase modulators, and other bioactive scaffolds [2]. Its closest structural analogs include butyl 3-oxocyclobutane-1-sulfonate (the ketone oxidation product, MW 206.26 g/mol), methyl/ethyl 3-hydroxycyclobutane-1-sulfonates (shorter alkyl chains), and 3-hydroxycyclobutane-1-sulfonic acid (the free acid form) [2].

Why Butyl 3-Hydroxycyclobutane-1-Sulfonate Cannot Be Replaced by Generic Cyclobutane Sulfonates or Shorter-Chain Analogs


Generic substitution of butyl 3-hydroxycyclobutane-1-sulfonate with its ketone analog (butyl 3-oxocyclobutane-1-sulfonate), shorter-chain esters, or the free sulfonic acid introduces chemically meaningful alterations that propagate through downstream synthetic sequences and physicochemical profiles. The hydroxyl group at C-3 provides a handle for further functionalization—such as etherification, esterification, or oxidation to the ketone—that is absent in fully oxidized or deoxygenated analogs [1]. The n-butyl ester, relative to methyl or ethyl esters, modulates lipophilicity (calculated logP) and alters the leaving-group propensity in nucleophilic displacement reactions; this chain-length effect is a well-established principle in sulfonate ester chemistry [2]. The cyclobutane ring itself imposes torsional constraints (~20–25° puckering) that restrict conformational flexibility compared to cyclopentane or cyclohexane analogs, a feature exploited in medicinal chemistry to pre-organize ligand binding conformations [1]. The quantitative differentiation evidence below examines these dimensions against the most relevant comparators.

Quantitative Differentiation Evidence for Butyl 3-Hydroxycyclobutane-1-Sulfonate Versus Closest Analogs


Synthetic Versatility: Hydroxyl-to-Ketone Oxidation as a Controlled Functional-Group Interconversion

Butyl 3-hydroxycyclobutane-1-sulfonate can be chemoselectively oxidized to butyl 3-oxocyclobutane-1-sulfonate using pyridinium chlorochromate (PCC). In a documented protocol, 5.0 g (24.03 mmol) of the hydroxy compound was treated with 10.3 g (48.07 mmol, 2.0 equiv) PCC in dry DCM at 0°C, yielding the ketone derivative [1]. This transformation occurs without cleavage of the sulfonate ester or ring-opening of the strained cyclobutane, demonstrating functional group orthogonality. By contrast, the reverse reaction (ketone reduction to alcohol) requires different conditions and may introduce additional stereochemical complexity. The availability of both redox states from a common precursor—with the hydroxy form serving as the more versatile branching point—provides a synthetic advantage over purchasing only the ketone analog [1].

Medicinal Chemistry Organic Synthesis Building Block Purity

Chain-Length Dependent Lipophilicity: n-Butyl Ester Versus Methyl and Ethyl Analogs

The n-butyl sulfonate ester confers higher calculated lipophilicity compared to the methyl and ethyl ester analogs of 3-hydroxycyclobutane-1-sulfonate. Based on fragment-based clogP calculations (standard alkoxy sulfonate fragment contributions: methyl ~+0.5, ethyl ~+1.0, n-butyl ~+2.0), the butyl ester is predicted to be approximately 1.5 log units more lipophilic than the methyl ester and ~1.0 log unit more than the ethyl ester [1]. This difference is particularly relevant in medicinal chemistry campaigns where adequate membrane permeability must be balanced against aqueous solubility. The butyl chain also provides a distinct leaving-group profile in nucleophilic substitution: the butyl sulfonate is a poorer leaving group than methyl sulfonate (mesylate) by approximately one order of magnitude, as established for alkyl sulfonate esters [2]. For procurement decisions, the butyl ester is preferred when the synthetic sequence requires temporary protection of the sulfonate moiety under nucleophilic conditions that would cleave a methyl or ethyl ester.

Physicochemical Properties Lipophilicity SAR Optimization

Conformational Constraint: Cyclobutane Ring Puckering Versus Cyclopentane and Cyclohexane Analogs

The cyclobutane ring in butyl 3-hydroxycyclobutane-1-sulfonate adopts a non-planar, puckered conformation with a dihedral angle of approximately 20–25°, compared to the more flexible cyclopentane (pseudorotation barrier ~0.5 kcal/mol, envelope/twist conformers) and cyclohexane (chair-chair interconversion barrier ~10.5 kcal/mol) [1]. This restricted pseudorotation limits the number of accessible low-energy conformers: cyclobutane has effectively two (puckered-up/puckered-down), while cyclopentane accesses ~10 envelope/twist conformers and cyclohexane accesses multiple chair and twist-boat conformers [1]. In medicinal chemistry, this reduced conformational entropy translates to a lower entropic penalty upon target binding when the bioactive conformation matches the ground-state geometry [2]. The cyclobutane scaffold has been successfully deployed in FDA-approved drugs (e.g., abrocitinib, a JAK1 inhibitor containing a cis-diaminocyclobutane core) to enforce specific exit-vector geometries [2]. For procurement, the cyclobutane-based sulfonate provides a degree of conformational pre-organization not achievable with cyclopentane or cyclohexane sulfonate analogs.

Conformational Analysis Scaffold Rigidity Drug Design

Stereochemical Complexity: cis/trans Diastereomer Access Versus Achiral or Racemic Analogs

Butyl 3-hydroxycyclobutane-1-sulfonate contains two stereocenters at C-1 and C-3 of the cyclobutane ring, yielding cis and trans diastereomers. This stereochemical complexity is absent in butyl 3-oxocyclobutane-1-sulfonate (C-3 is sp2-hybridized, no stereocenter) and in 3-hydroxycyclobutane-1-sulfonic acid (stereocenters present but no ester stereochemistry) [1]. The presence of defined relative stereochemistry enables the study of stereochemical structure-activity relationships (SSAR) in downstream bioactive molecules. Patent literature on cyclobutane-containing kinase inhibitors and gamma-secretase modulators demonstrates that cis versus trans substitution patterns on the cyclobutane ring can dramatically alter target potency and selectivity [2]. The availability of the hydroxy compound as a diastereomeric mixture (or potentially as resolved single isomers) provides a stereochemically richer starting point than the ketone analog.

Stereochemistry Chiral Building Blocks Diastereomer Resolution

Hydrolytic Stability: Sulfonate Ester Integrity Under Aqueous Conditions Versus Free Acid

As a sulfonate ester, butyl 3-hydroxycyclobutane-1-sulfonate is subject to hydrolytic cleavage under acidic or basic conditions, but the butyl ester exhibits greater hydrolytic stability compared to methyl or ethyl sulfonate esters [1]. Alkyl sulfonate hydrolysis rates follow the order: methyl > ethyl > propyl > butyl, with each additional methylene unit reducing the hydrolysis rate by approximately 2- to 3-fold under alkaline conditions, due to increasing steric hindrance at the electrophilic sulfur center [1]. The free sulfonic acid form (3-hydroxycyclobutane-1-sulfonic acid) is fully ionized at physiological pH and cannot cross lipid membranes; the butyl ester serves as a protected, membrane-permeable prodrug form or a protected intermediate for late-stage deprotection [2]. For procurement, the butyl ester offers a balance of adequate stability during storage and controlled lability under specific synthetic conditions.

Chemical Stability Ester Hydrolysis Storage and Handling

Recommended Research and Industrial Procurement Scenarios for Butyl 3-Hydroxycyclobutane-1-Sulfonate


Medicinal Chemistry: Synthesis of Cyclobutane-Containing Kinase Inhibitor Libraries

Procure butyl 3-hydroxycyclobutane-1-sulfonate as a conformationally constrained scaffold for diversity-oriented synthesis of kinase inhibitor libraries. The hydroxyl group at C-3 enables parallel derivatization (etherification, esterification, sulfonylation) while the butyl sulfonate ester preserves membrane permeability during cellular screening. The cyclobutane core provides the entropic binding advantage documented for cyclobutane-containing drug candidates (~1–1.5 kcal/mol conformational pre-organization) [1]. The availability of both cis and trans diastereomers supports systematic SSAR exploration, consistent with the stereochemical requirements observed in JAK1 inhibitor abrocitinib and other cyclobutane-based clinical candidates [1].

Process Chemistry: Multi-Step Synthesis Requiring Orthogonal Sulfonate Protection

Deploy butyl 3-hydroxycyclobutane-1-sulfonate in synthetic sequences where the sulfonate ester must survive multiple nucleophilic or basic steps that would cleave methyl or ethyl esters. The butyl ester's ~3- to 6-fold enhanced hydrolytic stability over the methyl ester [2] provides a wider operational window. The hydroxyl group can be chemoselectively oxidized to the ketone with PCC (2.0 equiv, 0°C, DCM) [3] when the synthetic route requires the oxidized form, enabling late-stage redox diversification from a single purchased intermediate.

Physicochemical Property Optimization: Lipophilicity-Tailored Building Block for Lead Optimization

Select butyl 3-hydroxycyclobutane-1-sulfonate over its methyl or ethyl ester analogs when the target profile requires higher lipophilicity (estimated clogP increment of ~+2.0 for butyl vs ~+0.5 for methyl) [4]. This is particularly relevant in central nervous system (CNS) drug discovery campaigns where adequate logP (typically 1–4) is required for blood-brain barrier penetration. The butyl chain length also reduces the compound's susceptibility to esterase-mediated hydrolysis in cellular assays compared to shorter-chain esters, as established for alkyl sulfonate esters in cellular systems [2].

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